Hexacosane-1-thiol
Description
Overview of Alkanethiols and Their Significance in Molecular Sciences
Alkanethiols are organic compounds composed of three main parts: a sulfur headgroup (-SH), an alkane spacer chain ((CH₂)n), and a terminal functional group. sigmaaldrich.comsigmaaldrich.com The defining characteristic of alkanethiols is the strong affinity of the sulfur atom for the surfaces of noble metals like gold, silver, and copper. conicet.gov.ar This interaction, which is a stable, semi-covalent bond on the order of 45 kcal/mol for gold, drives the spontaneous organization of these molecules into crystalline-like, single-molecule-thick films known as self-assembled monolayers (SAMs). sigmaaldrich.comsigmaaldrich.com
The formation of SAMs is a cornerstone of molecular sciences because it offers a straightforward method to engineer surface properties with molecular precision. tandfonline.com By selecting alkanethiols with different chain lengths or terminal groups, researchers can meticulously control surface characteristics such as hydrophobicity, adhesion, and chemical reactivity. sigmaaldrich.com For instance, a methyl-terminated alkanethiol creates a hydrophobic surface, while a hydroxyl-terminated one results in a hydrophilic surface. sigmaaldrich.com This versatility makes alkanethiols invaluable tools in diverse areas, including biosensing, corrosion inhibition, and fundamental studies of molecular interactions. conicet.gov.ar The self-assembly process itself is governed by both the sulfur-metal bond and the van der Waals interactions between the adjacent alkane chains. sigmaaldrich.comsigmaaldrich.com
The Unique Role of Long-Chain Alkanethiols, including Hexacosane-1-thiol, in Tailored Surface Chemistry
Among the broad class of alkanethiols, long-chain variants like this compound hold a special status. The extended length of the alkyl chain—in this case, 26 carbon atoms—significantly increases the cumulative van der Waals forces between neighboring molecules in the monolayer. These enhanced intermolecular forces compel the molecules into a more ordered, densely packed, and crystalline arrangement compared to their shorter-chain counterparts. sigmaaldrich.comsigmaaldrich.com A well-ordered monolayer typically requires an alkane chain of at least 10 carbons; the 26-carbon chain of this compound thus ensures a highly structured and stable assembly. sigmaaldrich.comsigmaaldrich.com
This high degree of order and thermal stability is critical for advanced applications. The dense packing makes SAMs of this compound excellent electrical insulators and robust protective barriers. In molecular electronics, they can be used to prevent charge leakage in nanoscale devices. In nanotechnology, their well-defined thickness and structure allow them to function as molecular rulers or templates for fabricating nanostructures. The ability to form such pristine and durable surfaces is essential for creating tailored chemical environments for studying complex surface phenomena and for the development of high-performance materials.
Historical Development and Emerging Trends in this compound Investigations
The scientific exploration of alkanethiol SAMs began in earnest in the 1980s, when researchers discovered their spontaneous formation on gold surfaces. sigmaaldrich.comsigmaaldrich.com Early work predominantly focused on shorter-chain alkanethiols, which were more readily available. These foundational studies elucidated the mechanism of self-assembly and the characteristic structure of the monolayers, often a (√3 × √3)R30° lattice on a Au(111) surface where the thiol chains are tilted about 30 degrees from the surface normal. sigmaaldrich.comsigmaaldrich.commdpi.com
As the field matured, scientific interest expanded to include long-chain alkanethiols like this compound to leverage the enhanced stability their long chains provide. While the basic (√3 × √3)R30° structure is often observed, the precise nature of the thiol-gold interface for long-chain alkanethiols has been a subject of ongoing investigation and debate, with various models proposed to account for the presence of gold adatoms and vacancies. acs.orgacs.orgresearchgate.net
Current and emerging research trends are focused on harnessing the unique properties of this compound and other long-chain alkanethiols for sophisticated applications. These include:
Advanced Materials: Incorporating these molecules into polymer-based composites to enhance thermal management properties. mdpi.com
Molecular Electronics: Using the highly ordered SAMs as dielectric layers in organic field-effect transistors and other electronic components. tandfonline.com
Biomolecular Science: Applying thiol-ene chemistry, which utilizes the reactivity of the thiol group, for the precise modification of peptides and other biological molecules. frontiersin.org
Nanofabrication: Utilizing these SAMs as resists or templates in advanced lithography techniques to create complex patterns at the nanoscale.
Furthermore, molecular simulation studies continue to provide deeper insights into the behavior of these monolayers, helping to predict their structural and frictional properties and guide the design of new functional surfaces. tandfonline.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₆H₅₄S |
| Molar Mass | 402.85 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~55-58 °C (based on the parent alkane, hexacosane) chemsrc.com |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform. wikipedia.orgguidechem.com |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Hexadecanethiol |
| Gold |
| Silver |
| Copper |
| Ethanol |
| Chloroform |
| Methyl |
Structure
2D Structure
Properties
CAS No. |
66575-55-1 |
|---|---|
Molecular Formula |
C26H54S |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
hexacosane-1-thiol |
InChI |
InChI=1S/C26H54S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-26H2,1H3 |
InChI Key |
XPBKZLKKMZSNNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCS |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexacosane 1 Thiol
Contemporary Approaches to Alkane Thiol Synthesis
The classical method for synthesizing alkane thiols, including long-chain variants like Hexacosane-1-thiol, typically involves a two-step process: the formation of a thioacetate intermediate from an alkyl halide, followed by its hydrolysis to the corresponding thiol. amazonaws.comias.ac.in This traditional route often suffers from long reaction times and requires the isolation and purification of the intermediate product. amazonaws.com Modern synthetic chemistry has sought to overcome these limitations through the development of more rapid and efficient methodologies.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. amazonaws.com This technique utilizes microwave energy to provide uniform and rapid heating, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. amazonaws.comnih.gov In the context of this compound synthesis, the precursor, likely a hexacosanyl halide (e.g., 1-bromohexacosane), is reacted with a sulfur source, such as potassium thioacetate, in a suitable solvent. amazonaws.com
The application of microwave energy can shorten the synthesis time from many hours or even days to as little as 60 minutes. amazonaws.com This rapid process is attributed to the efficient energy absorption by polar molecules in the reaction mixture, leading to a significant increase in the reaction rate. amazonaws.com Studies on similar long-chain alkane thiols have demonstrated that this method is 6 to 24 times faster than previously reported synthetic routes. amazonaws.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Thiol Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days amazonaws.comias.ac.in | 15-60 minutes amazonaws.com |
| Heating Method | External (e.g., heating mantle) | Internal, uniform heating amazonaws.com |
| Yield | Variable | Often > 90% amazonaws.com |
| Byproduct Formation | Higher potential due to localized overheating | Reduced amazonaws.com |
To further streamline the synthesis of compounds like this compound, one-pot reaction schemes have been developed. amazonaws.comnih.gov These procedures combine multiple reaction steps into a single process without isolating the intermediate compounds. amazonaws.com This approach is particularly advantageous as it reduces the use of solvents and reagents, minimizes waste, and saves considerable time and labor. nih.gov
In a one-pot synthesis of this compound from its halide precursor, the formation of the thioacetate intermediate and its subsequent hydrolysis occur in the same reaction vessel. amazonaws.com By departing from synthetic routes that require multiple steps and intermediate product isolation, the one-pot synthesis allows for the direct conversion of the halide starting material to the corresponding thiol. amazonaws.com This methodology has been shown to produce high-purity thiols with isolated yields often exceeding 90%. amazonaws.com The simplification of the experimental setup and purification process makes this an attractive method for efficient chemical production. amazonaws.comnih.gov
Optimization of Thiolation Processes
The conversion of a starting material to a thiol, known as thiolation, is a critical process in the synthesis of this compound. Optimizing this process involves understanding the reaction mechanisms and addressing challenges related to achieving high yields.
The most common route to alkane thiols involves the use of a thioacetate intermediate. ias.ac.in This intermediate is typically prepared by reacting an alkyl halide with potassium thioacetate. ias.ac.in The subsequent step, the hydrolysis of the thioacetate, is crucial for obtaining the final thiol product. This hydrolysis is generally conducted under basic conditions, using hydrolyzing agents such as sodium hydroxide or potassium hydroxide.
The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the thioacetate group. This leads to the cleavage of the thioester bond and the formation of a thiolate anion, which is then protonated during workup to yield the free thiol. The reactivity of the free thiol group can sometimes be a concern, making it necessary to deprotect the thioacetate just before its intended use. Refinements to this process aim to ensure complete hydrolysis while minimizing side reactions and simplifying the purification of the final product.
Producing long-chain alkane thiols like this compound in high yields presents several challenges. Traditional methods are often plagued by long reaction times, which can extend from hours to days. ias.ac.in Furthermore, the necessity of isolating and purifying the thioacetate intermediate can lead to product loss and increased operational complexity. amazonaws.com
The primary innovation to address these challenges is the integration of microwave heating with a one-pot reaction design. amazonaws.com By optimizing reaction parameters such as temperature, time, and reagent ratios under microwave irradiation, it is possible to achieve significant improvements. For instance, an optimal reaction temperature of 120°C has been identified for the one-pot synthesis of thiols from halides, leading to high conversion rates. amazonaws.com This combined approach not only accelerates the reaction but also leads to cleaner product formation, with purities around 97.5% and isolated yields greater than 90% being achievable. amazonaws.com
Table 2: Impact of Innovative Synthesis on Alkane Thiol Production
| Challenge | Traditional Approach | Innovative Solution (Microwave/One-Pot) |
|---|---|---|
| Long Reaction Time | 3-96 hours for thioacetate formation alone ias.ac.in | Total synthesis in ~60 minutes amazonaws.com |
| Intermediate Isolation | Required, leading to potential yield loss amazonaws.com | Eliminated, improving efficiency amazonaws.com |
| Product Yield | Moderate to good | Consistently high (>90%) amazonaws.com |
| Process Complexity | Multi-step with purification of intermediate | Single step, simplified purification amazonaws.comnih.gov |
Green Chemistry Principles in Thiol Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Key green chemistry principles applicable to thiol synthesis include:
Waste Prevention : One-pot syntheses are inherently greener as they reduce waste by eliminating the need for intermediate separation and purification steps, which consume solvents and generate waste. acs.orggreenchemistry-toolkit.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org While the thioacetate route has a good atom economy, direct thiolation methods could potentially offer improvements.
Less Hazardous Chemical Syntheses : Research focuses on using less toxic and safer reagents. nih.gov For instance, using potassium thioacetate is preferable to using gaseous and highly toxic hydrogen sulfide (B99878).
Safer Solvents and Auxiliaries : A major source of pollution in chemical processes is the use of conventional organic solvents. nih.gov Green chemistry encourages the use of safer solvents like water or alcohols (e.g., methanol or ethanol), or even solvent-free reactions where possible. ias.ac.innih.gov
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org One-pot reactions that avoid the isolation of the thioacetate intermediate align perfectly with this principle. amazonaws.com
By applying these principles, the synthesis of this compound can be performed in a more sustainable, efficient, and cost-effective manner.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₂₆H₅₄S |
| 1-Bromohexacosane | C₂₆H₅₃Br |
| Potassium thioacetate | C₂H₃KOS |
| Sodium hydroxide | NaOH |
| Potassium hydroxide | KOH |
| Methanol | CH₄O |
| Ethanol (B145695) | C₂H₆O |
Self Assembled Monolayers Sams of Hexacosane 1 Thiol
Fundamental Principles and Thermodynamics of Thiol Self-Assembly on Solid Substrates
The spontaneous formation of alkanethiol monolayers on solid substrates is a thermodynamically driven process governed by a combination of strong molecule-substrate interactions and weaker, yet crucial, intermolecular forces. diva-portal.orgsigmaaldrich.com The process is typically initiated by immersing a clean substrate, most commonly gold, into a dilute solution of the thiol, often in ethanol (B145695). sigmaaldrich.comtugraz.at
The stability and structure of alkanethiol SAMs are dictated by two primary energetic contributions: the chemisorption of the sulfur headgroup to the metal surface and the collective van der Waals interactions among the alkyl chains.
The principal driving force for the assembly of alkanethiols on noble metal surfaces like gold is the strong, specific affinity between sulfur and the metal. sigmaaldrich.com This interaction leads to the formation of a stable, covalent-like bond between the sulfur atom of the thiol headgroup and the gold substrate atoms. tugraz.atrsc.org The energy associated with this S-Au bond formation is significant, estimated to be in the range of 160-190 kJ/mol (approximately 45 kcal/mol). diva-portal.orgsigmaaldrich.com
The chemisorption process is generally understood to involve the oxidative addition of the thiol's S-H bond to the gold surface, resulting in a gold-thiolate (Au-S-R) species and a hydrogen atom that likely evolves as H₂ gas. rsc.org This strong, site-specific binding immobilizes the molecules on the surface, initiating the self-assembly process. diva-portal.org
Once the thiol molecules are anchored to the surface via the sulfur headgroup, the long aliphatic chains play a critical role in the ordering and stabilization of the monolayer. For Hexacosane-1-thiol, the 26-carbon chain provides a substantial contribution through van der Waals interactions between adjacent molecules. researchgate.net These hydrophobic interactions, though individually weaker than the S-Au bond, are cumulative and become very significant for long chains. sigmaaldrich.comresearchgate.net To maximize these attractive forces, the alkyl chains align in a closely packed, ordered arrangement, which causes them to tilt at a specific angle relative to the surface normal. sigmaaldrich.com This collective interaction is what drives the transition from a disordered, "liquid-like" initial layer to a highly ordered, "crystalline-like" final structure. harvard.edu
Table 1: Driving Forces in Alkanethiol SAM Formation on Gold
| Driving Force | Description | Approximate Energy | Role in Assembly |
| Sulfur-Gold Chemisorption | Formation of a stable bond between the thiol's sulfur headgroup and the gold substrate. diva-portal.org | ~160-190 kJ/mol diva-portal.org | Primary force for molecular adsorption and anchoring to the surface. diva-portal.org |
| Van der Waals Interactions | Cumulative attractive forces between adjacent alkyl chains within the monolayer. researchgate.net | Increases with chain length | Drives the ordering, packing, and crystallization of the monolayer. sigmaaldrich.com |
The formation of an alkanethiol SAM is not an instantaneous event but follows a kinetic process that can be broadly divided into two main stages. uh.edu
The first stage is characterized by the rapid adsorption of thiol molecules from the solution onto the substrate surface. sigmaaldrich.com This initial phase, which can occur within seconds to minutes, results in a significant surface coverage but the monolayer is often disordered, containing numerous conformational defects (gauche defects) within the alkyl chains. sigmaaldrich.com
The second stage is a much slower process, often taking several hours to a day, during which the monolayer undergoes significant structural reorganization. sigmaaldrich.comuh.edu In this phase, the molecules rearrange on the surface to minimize defects and maximize the intermolecular van der Waals forces. This leads to the formation of a densely packed, quasi-crystalline structure with the alkyl chains adopting a more energetically favorable all-trans conformation. nih.gov The kinetics of this ordering process can be influenced by factors such as the substrate's surface structure and the concentration of the thiol solution. nih.govrsc.org
The length of the n-alkane chain is a critical parameter that profoundly influences the final structure, morphology, and stability of the SAM. This compound, with its C26 backbone, exemplifies the characteristics of a long-chain thiol.
Longer alkyl chains, such as those in this compound, lead to stronger cumulative van der Waals interactions between adjacent molecules. researchgate.net This enhanced intermolecular force results in monolayers that are more densely packed, more highly ordered, and exhibit a higher degree of crystallinity compared to those formed from shorter-chain thiols. researchgate.netnih.gov For alkanethiols with 16 or more carbon units, the monolayers typically exhibit a highly ordered crystalline structure where the bonds are in an all-trans conformation. nih.gov In contrast, SAMs formed from short-chain thiols (e.g., fewer than 10 carbons) are more disordered and can be described as having a more "liquid-like" structure due to weaker intermolecular forces that are insufficient to overcome thermal energy and induce a high degree of order. nih.govuchicago.edu
This increased order in long-chain SAMs also enhances their stability. The dense packing provides better passivation of the underlying substrate and makes the monolayer more resistant to chemical and thermal desorption. uchicago.edu Studies have shown that even small increases in chain length can lead to disproportionately large decreases in reactivity with external agents, highlighting the superior passivation capabilities of well-ordered, long-chain SAMs. uchicago.edu
Table 2: Influence of Alkane Chain Length on SAM Properties
| Property | Short-Chain SAMs (n < 10) | Long-Chain SAMs (n > 16) (e.g., this compound) |
| Structural Order | More disordered, "liquid-like," higher number of gauche defects. nih.gov | Highly ordered, "crystalline-like," predominantly all-trans conformation. nih.govmessiah.edu |
| Packing Density | Lower density, weaker van der Waals interactions. researchgate.net | Higher density, stronger van der Waals interactions. researchgate.net |
| Stability | Lower thermal and chemical stability. | Enhanced stability and surface passivation. uchicago.edu |
| Morphology | Can exhibit more defects and less uniform domains. nih.gov | Forms well-defined, larger ordered domains. acs.org |
Elucidation of Driving Forces for Adsorption on Noble Metals
Structural Characterization of this compound SAMs at the Molecular Level
The molecular-level structure of alkanethiol SAMs has been extensively investigated using a variety of surface science techniques. While data specifically for this compound is less common than for model systems like decanethiol or hexadecanethiol, its behavior can be understood from studies on long-chain thiols.
For long-chain alkanethiols (n > 10) on a gold Au(111) surface, a well-ordered, closely packed structure is typically formed. acs.org This structure is commonly described by a (√3 × √3)R30° lattice with respect to the underlying gold atoms. sigmaaldrich.comacs.org In this arrangement, the alkyl chains are tilted from the surface normal by approximately 30 degrees, a conformation that allows for optimal packing and maximization of inter-chain van der Waals forces. acs.org High-resolution studies have further revealed a more complex c(4√3 × 2√3)R30° superlattice for these systems. acs.org
A study involving this compound adsorption on palladium (a noble metal with similar properties to gold) provided specific structural insights. harvard.edu Using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS), the study confirmed that long-chain thiols (n ≥ 8) form monolayers where the alkane chains are in a mostly all-trans, crystalline-like state. harvard.edu The transition from a disordered to an ordered state was observed to occur as the chain length increased. harvard.edu Due to the low solubility of very long-chain thiols, the formation of this compound SAMs required dilute (1 mM) solutions. harvard.edu
The morphology of these SAMs, as revealed by techniques like Scanning Tunneling Microscopy (STM) on similar long-chain systems, consists of well-ordered domains separated by boundaries. acs.org A characteristic feature is the presence of pit-like depressions, or vacancy islands, which are a result of the surface reconstruction of the gold substrate during the SAM formation process. acs.org
Table 3: Structural and Property Data for Long-Chain Alkanethiol SAMs
| Parameter | Value / Description | Substrate | Technique |
| Lattice Structure | (√3 × √3)R30° primary structure; c(4√3 × 2√3)R30° superlattice. acs.org | Au(111) | LEED, GIXD, STM |
| Alkyl Chain Tilt Angle | ~30° from the surface normal. acs.org | Au(111) | IR, X-ray Diffraction |
| Chain Conformation | Predominantly all-trans, crystalline-like. harvard.edu | Palladium | RAIRS |
| Surface Morphology | Formation of ordered domains and vacancy island pits. acs.org | Au(111) | STM |
| Formation Conditions | Formed from dilute (1 mM) solution due to low solubility. harvard.edu | Palladium | Solution Deposition |
Formation of Crystalline-like Monolayers and Ordered Phases
The adsorption of this compound from a solution onto a substrate results in the spontaneous formation of crystalline-like monolayers. sigmaaldrich.com The formation process is typically a two-stage phenomenon. An initial, rapid adsorption phase occurs within seconds to minutes, leading to significant surface coverage. sigmaaldrich.com However, this initial layer is often disordered and contains numerous conformational defects within the alkane chains. sigmaaldrich.com
Over a longer period, typically ranging from 12 to 48 hours, the monolayer undergoes a slow annealing and reorganization process. sigmaaldrich.com During this phase, molecules adjust their positions and conformations to maximize the stabilizing van der Waals forces between the long hexacosane (B166357) chains. This leads to the formation of highly ordered, quasi-two-dimensional crystalline phases. For alkanethiols on a Au(111) surface, this ordering often results in well-defined structures, such as the (√3 × √3)R30° or (3 × 2√3) packing arrangements. sigmaaldrich.commdpi.com
Analysis of Molecular Packing Density and Tilt Angles
The structure of a this compound SAM is characterized by the packing density of the molecules and the collective tilt of the alkyl chains. To maximize the van der Waals interactions, the long hydrocarbon chains tilt with respect to the surface normal. For typical alkanethiol SAMs on a gold surface, this tilt angle is approximately 30 degrees. sigmaaldrich.com Studies on similar long-chain alkanethiols have reported tilt angles of around 14-18° on palladium and 28° for shorter chains on gold, indicating the tilt is a fundamental characteristic to achieve dense packing. harvard.eduresearchgate.net
The packing density is a measure of how closely the molecules are arranged on the surface. For alkanethiols on Au(111), the common (√3 × √3)R30° structure corresponds to a surface coverage of approximately 0.33 monolayers (ML) and a packing density of about 4.6 x 10¹⁴ molecules/cm². core.ac.uknih.gov
| Parameter | Typical Value for Alkanethiol on Au(111) | Reference |
|---|---|---|
| Common Ordered Structure | (√3 × √3)R30° | sigmaaldrich.com |
| Chain Tilt Angle (from surface normal) | ~30° | sigmaaldrich.com |
| Molecular Packing Density | ~4.6 x 10¹⁴ molecules/cm² | nih.gov |
| Surface Coverage | ~0.33 ML | core.ac.uk |
Identification and Minimization of Defect Structures within SAMs
Despite their high degree of order, this compound SAMs are not perfect crystals and contain various structural defects. Common defects include gauche defects within the alkyl chains, which represent deviations from the ideal all-trans conformation. mpg.de These are more prevalent in rapidly formed monolayers and are minimized during the slow reorganization phase as the chains straighten to optimize packing. sigmaaldrich.com
Other significant defects are pinholes or domain boundaries. The presence of contaminants, such as disulfides in the thiol solution, can lead to a higher density of pinhole defects in the final monolayer. harvard.edu Therefore, the purity of this compound is crucial for forming a high-quality, low-defect SAM. sigmaaldrich.com A specific and intrinsic defect type, particularly on gold surfaces, is the vacancy island, which is discussed in detail in a later section. mpg.de
Substrate-Specific Self-Assembly of this compound
The structure and quality of the resulting SAM are highly dependent on the nature of the substrate material and its specific crystallographic orientation.
This compound SAMs on Gold Surfaces (e.g., Au(111), Au(001))
Gold is a common substrate for studying thiol-based SAMs due to the strong, semi-covalent Au-S bond that forms, which has an energy of approximately 45 kcal/mol. sigmaaldrich.com The crystallography of the gold surface, however, dictates the final structure of the monolayer. For instance, studies on shorter alkanethiols have shown that the saturation coverage is greater on the Au(001) surface (~0.4 ML) compared to the Au(111) surface (~0.33 ML). core.ac.uk This difference arises from the distinct surface atom arrangements and reconstructions of the two gold faces. nih.gov
| Characteristic | Au(111) Substrate | Au(001) Substrate | Reference |
|---|---|---|---|
| Typical Surface Reconstruction | Herringbone (22 × √3) | Hexagonal (hex) | nih.gov |
| Effect of SAM Formation | Lifting of reconstruction, formation of vacancy islands | Lifting of reconstruction, formation of adatom islands | nih.gov |
| Vacancy Island Formation | Commonly observed | Generally absent | nih.gov |
| Typical Saturation Coverage (for Hexanethiol) | ~0.33 ML | ~0.40 ML | core.ac.uk |
Clean, single-crystal gold surfaces are not static; they undergo reconstruction to lower their surface energy. The Au(111) surface exhibits a characteristic "herringbone" reconstruction, while the Au(001) surface has a denser hexagonal ("hex") reconstruction. nih.gov The adsorption of this compound provides enough energy to lift these reconstructions. nih.gov
On Au(111), the lifting of the herringbone reconstruction, which has a slightly lower atomic density than the bulk, results in the displacement of gold atoms. These displaced atoms coalesce into adatom-thiolate complexes. nih.gov On the Au(001) surface, the hex reconstruction is about 25% denser than the underlying bulk lattice. When this reconstruction is lifted, the excess gold atoms form adatom islands on the terraces, and vacancy island formation is generally not necessary. nih.gov
Vacancy islands are a hallmark of alkanethiol SAM formation on Au(111) surfaces. mdpi.comnih.gov These features are uniformly one gold-atom deep and are themselves covered by the thiol monolayer, rather than being exposed pits of bare gold. mdpi.com Their formation is a direct consequence of the SAM-induced lifting of the Au(111) surface reconstruction. nih.gov
A proposed mechanism suggests that the formation of high-density thiol domains is stabilized by the inclusion of gold adatoms. aps.org These adatoms are sourced from the terrace, creating surface vacancies. The vacancies then migrate and coalesce into the larger, observable vacancy islands. nih.govaps.org Thus, these islands are not imperfections in the traditional sense but are an intrinsic result of the complex interplay between the adsorbing molecules and the dynamic gold surface. mdpi.com
Self-Assembly on Palladium Substrates
The formation of well-organized, self-assembled monolayers (SAMs) of n-alkanethiols, including this compound, occurs upon the adsorption of these molecules onto polycrystalline thin films of palladium that exhibit a strong (111) texture. harvard.edunih.govresearchgate.net The standard method for preparing these SAMs involves immersing a freshly prepared palladium substrate into a dilute solution (typically 1-10 mM) of the thiol in a solvent such as ethanol. harvard.edu To minimize the oxidation of the thiols during assembly, solvents are typically degassed with an inert gas like argon prior to use. harvard.edu The self-assembly process is generally allowed to proceed for 12 to 48 hours to ensure the formation of a high-quality monolayer. harvard.edu Studies have shown that extending the immersion time beyond 12 hours does not significantly alter the organizational quality of the resulting SAM. harvard.edu The local molecular environment of the alkane chains undergoes a transition from a disordered, liquid-like state to a highly ordered, all-trans, crystalline-like structure as the chain length increases, a category into which the 26-carbon chain of this compound falls. harvard.edunih.gov
Once assembled on the palladium-sulfide interphase, the long alkyl chains of this compound adopt a highly ordered, crystalline-like structure. harvard.edunih.gov This organization is driven by van der Waals interactions between the adjacent hydrocarbon chains. Detailed characterization using techniques like Reflection-Absorption Infrared Spectroscopy (RAIRS) has elucidated the specific geometry of the assembled molecules. harvard.edunih.gov The data support a model where the all-trans-conformer chains are oriented with an average tilt angle of approximately 14-18° with respect to the surface normal. harvard.edunih.govresearchgate.net Furthermore, the plane of the carbon-carbon-carbon (CCC) backbone is twisted about the tilt axis by approximately 45°. harvard.edunih.govresearchgate.net
Regarding stability, these SAMs are stable in air, but the sulfur at the palladium-sulfur interphase is susceptible to oxidation. harvard.edunih.gov This oxidation process occurs over a period of 2 to 5 days when the SAM is exposed to air at room temperature. harvard.edunih.govresearchgate.net
| Parameter | Value | Characterization Method | Source |
|---|---|---|---|
| Alkyl Chain Structure (for long chains, n > 8) | Mostly all-trans, crystalline-like | RAIRS, Ellipsometry | harvard.edunih.gov |
| Average Tilt Angle (from surface normal) | ~14-18° | RAIRS | harvard.edunih.govresearchgate.net |
| Twist Angle (CCC plane relative to tilt plane) | ~45° | RAIRS | harvard.edunih.govresearchgate.net |
| Short-Term Air Stability (Sulfur Oxidation) | 2-5 days at room temperature | XPS | harvard.edunih.govresearchgate.net |
Interactions and Assembly on Silver Surfaces
This compound and other long-chain alkanethiols also form self-assembled monolayers on silver substrates. researchgate.net The assembly is driven by the strong, covalent interaction between the sulfur headgroup and the silver surface. nih.gov These SAMs can form compact, protective layers that are effective for applications such as preventing the tarnishing of silver surfaces when exposed to compounds like hydrogen sulfide (B99878). researchgate.net The quality and composition of the monolayer can be controlled by adjusting parameters such as the concentration of the thiol solution and the immersion time. nih.govresearchgate.net Studies on mixed thiol systems on silver nanoparticles show that at near-monolayer concentrations, the ratio of different thiols on the surface reflects their ratio in the solution, allowing for fine-tuning of surface properties. nih.gov However, at higher concentrations, the thermodynamically favored component tends to dominate the surface. nih.gov
Comparative Analysis of SAM Formation on Diverse Metal and Non-Metal Substrates
The formation and properties of this compound SAMs are highly dependent on the substrate material.
Metal Substrates (Palladium vs. Gold, Silver, Copper): Alkanethiols form well-organized SAMs on several noble and transition metals, including gold, silver, copper, and palladium. researchgate.netresearchgate.net While the gold-thiolate bond is the most extensively studied, the interaction with palladium is distinct, resulting in a compound palladium-sulfide interphase. harvard.edu This difference in interfacial structure can lead to variations in stability and performance. For instance, certain oligo(ethyleneglycol)-terminated thiol SAMs on palladium have demonstrated superior long-term stability in cell culture media (over four weeks) compared to analogous SAMs on gold, which remained stable for only two weeks. harvard.edu The wetting properties, which reflect the quality and terminal group presentation of the SAM, also show substrate dependence.
| Liquid | Substrate | Advancing Contact Angle (θa) | Source |
|---|---|---|---|
| Water | Palladium | 114° | harvard.edu |
| Water | Gold | 112° | harvard.edu |
| Hexadecane | Palladium | 49° | harvard.edu |
| Hexadecane | Gold | 47° | harvard.edu |
Non-Metal Substrates (Silicon): The formation of alkanethiol monolayers is also possible on non-metallic substrates like silicon. This can be achieved by immersing a hydrogen-terminated silicon wafer in a heated alkanethiol solution. researchgate.net However, the resulting monolayers exhibit different characteristics compared to those on noble metals. Research on 1-hexadecanethiol, a shorter analogue of this compound, shows that the density of the alkyl chains in the monolayer on silicon is lower. researchgate.net Furthermore, these SAMs on silicon are found to be less durable when exposed to chemical etchants like hydrofluoric acid (HF) solution compared to monolayers formed from alcohols on the same substrate. researchgate.net
Long-Term Stability and Environmental Degradation Pathways of this compound SAMs
A critical limitation for the practical application of alkanethiol-based SAMs is their finite long-term stability, particularly under ambient environmental conditions. osti.govnih.gov The primary degradation pathway for SAMs on metal substrates like palladium and gold involves the oxidation of the sulfur headgroup at the molecule-substrate interface. nih.govosti.gov
This oxidation is known to occur upon exposure to air and can be accelerated by the presence of ozone. osti.gov The sulfur-metal bond is susceptible to oxidation, transforming the sulfur into species such as sulfinates and sulfonates. osti.gov This chemical change weakens the bond anchoring the molecule to the surface and disrupts the monolayer's structure. osti.govnih.gov Degradation often initiates at defect sites or domain boundaries within the SAM. uh.edu The consequence of this degradation is a significant loss of the monolayer's integrity, including a decrease in the orientational order of the alkyl chains and, ultimately, the potential desorption of the molecules from the surface. osti.govresearchgate.net This degradation can be rapid; some studies on gold have shown significant oxidation and loss of electrical properties within days of exposure to ambient laboratory conditions. osti.govnih.gov However, the substrate plays a role, with SAMs on palladium sometimes exhibiting greater longevity in specific applications compared to those on gold. harvard.edu
Surface Functionalization Strategies Utilizing Hexacosane 1 Thiol
Design and Engineering of Architecturally Complex Modified Surfaces
The creation of architecturally complex surfaces using hexacosane-1-thiol goes beyond simple monolayer formation, venturing into the fabrication of three-dimensional and multicomponent assemblies. These intricate structures are essential for applications requiring sophisticated surface topographies and chemical functionalities.
The long alkyl chain of this compound plays a crucial role in the formation of these complex architectures. The van der Waals interactions between the 26-carbon chains contribute to the formation of highly ordered and stable monolayers. nih.govsigmaaldrich.com This inherent order provides a foundational layer upon which more complex structures can be built. Researchers can engineer surfaces with varying degrees of complexity by controlling the deposition conditions and introducing other molecular components.
One approach to architectural complexity involves the use of mixed SAMs, where this compound is co-deposited with other thiols possessing different chain lengths or terminal functional groups. This allows for the creation of surfaces with controlled domains of varying height and chemical properties. For instance, a mixed monolayer of a long-chain thiol like this compound and a shorter-chain thiol can create nanoscale pits or posts, influencing protein adsorption and cell adhesion.
Furthermore, the principles of self-assembly that govern the formation of this compound SAMs can be extended to construct more elaborate structures, including those with adamantane-type architectures. rsc.org These cage-like molecules can be functionalized and incorporated into the monolayer, leading to surfaces with unique host-guest recognition capabilities. rsc.org The inherent stability of the this compound monolayer provides a robust anchor for these more complex molecular assemblies.
Precision Fabrication of Chemically Patterned Substrates
The ability to create spatially defined chemical patterns on a surface is fundamental to many advanced technologies, including microarrays, sensors, and microfluidics. This compound SAMs serve as an excellent resist layer and foundational platform for a variety of patterning techniques.
Application of Thiol-Yne Click Chemistry for Spatially Resolved Patterning
Thiol-yne "click" chemistry has emerged as a powerful tool for the rapid and efficient functionalization of surfaces. levkingroup.comresearchgate.net This reaction, which involves the addition of a thiol to an alkyne, can be initiated by UV light, allowing for precise spatial control over the surface modification. levkingroup.comresearchgate.netmdpi.com
The process typically begins with a surface that has been modified to present alkyne groups. A solution containing a thiol, such as this compound, is then applied to the surface. By selectively exposing specific regions of the surface to UV light through a photomask, the thiol-yne reaction is initiated only in the illuminated areas. levkingroup.comresearchgate.net This results in the covalent attachment of the thiol to the surface in a defined pattern. The unreacted areas can then be washed away, leaving a chemically patterned substrate.
This technique is particularly advantageous due to its speed and efficiency, with reactions often occurring in seconds without the need for a catalyst. levkingroup.com It is also versatile, as a wide range of thiols with different functionalities can be used to create diverse chemical patterns. levkingroup.comd-nb.info For example, patterning a surface with hydrophilic and hydrophobic regions can be achieved by using a hydrophilic thiol in one area and a hydrophobic thiol like this compound in another. levkingroup.com
Table 1: Comparison of Thiol-Ene and Thiol-Yne Click Reactions for Surface Patterning
| Feature | Thiol-Ene Michael Addition (TEMA) | Thiol-Yne Coupling (TYC) | Reference |
| Reaction Type | Addition of a thiol to an alkene | Addition of a thiol to an alkyne | kit.edu |
| Catalyst | Often base-catalyzed | Can be photo-initiated (with or without initiator) or radical-initiated | levkingroup.comresearchgate.netkit.edu |
| Efficiency | High | Extremely high, can be faster than TEMA | levkingroup.comkit.edu |
| Spatial Control | Good | Excellent, especially with photo-initiation | levkingroup.comresearchgate.net |
| Versatility | High | High, allows for double addition of thiols | researchgate.netd-nb.info |
Advanced Lithographic Techniques Employing Thiol Exchange
Advanced lithographic techniques offer another avenue for creating high-resolution chemical patterns on this compound modified surfaces. One such method involves thiol exchange, where a pre-existing SAM is selectively replaced with another thiol.
In a typical process, a uniform SAM of this compound is formed on a gold substrate. A patterned resist layer is then applied using conventional photolithography or e-beam lithography. The exposed regions of the this compound SAM are then etched away, and the substrate is immersed in a solution of a second thiol with a different terminal group. This second thiol will self-assemble onto the exposed gold regions. Finally, the resist is removed, leaving a chemically patterned surface.
Recent advancements have also explored direct photo-patterning of thiol-ene polymers, which offers a simple and reliable method for fabricating microfluidic devices. diva-portal.org While not directly involving this compound exchange, these techniques highlight the broader trend towards using thiol-based chemistries in advanced lithography. diva-portal.orgresearchgate.netnih.gov The principles of these methods could potentially be adapted for patterning this compound SAMs.
Molecular Immobilization Protocols on this compound Modified Surfaces
A key application of functionalized surfaces is the controlled immobilization of molecules, particularly biomolecules like proteins and DNA. This compound modified surfaces, often in combination with other functional thiols, provide an ideal platform for developing robust immobilization protocols.
Development of Covalent Coupling Chemistries
Covalent attachment provides a stable and permanent method for immobilizing molecules onto a surface. nih.gov A common strategy involves creating a mixed SAM of this compound and a thiol terminated with a reactive group, such as a carboxylic acid or an amine. The this compound provides a well-ordered and protein-resistant background, while the functional thiol provides specific sites for covalent coupling.
For example, a surface with terminal carboxylic acid groups can be activated with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (like EDC) to form a reactive NHS-ester. researchgate.netkuleuven.be This ester can then react with primary amines on a protein to form a stable amide bond. researchgate.net Similarly, maleimide-terminated SAMs can react with free thiol groups (cysteines) on proteins. nih.govkuleuven.besurfacesciencewestern.com
Table 2: Common Covalent Coupling Chemistries for Biomolecule Immobilization
| Reactive Group on Surface | Target Group on Biomolecule | Resulting Linkage | Reference |
| N-hydroxysuccinimide (NHS) ester | Amine (-NH2) | Amide | researchgate.netkuleuven.be |
| Maleimide | Thiol (-SH) | Thioether | nih.govkuleuven.besurfacesciencewestern.com |
| Aldehyde | Amine (-NH2) | Imine (can be reduced to a stable amine) | |
| Epoxide | Amine (-NH2), Thiol (-SH), Hydroxyl (-OH) | Various |
Exploitation of Non-Covalent Interactions for Receptor Attachment
In addition to covalent coupling, non-covalent interactions can be exploited for the specific and often reversible attachment of molecules. nih.govresearchgate.net These methods are particularly useful for immobilizing receptors in a way that preserves their biological activity.
One of the most widely used non-covalent interactions is the biotin-streptavidin system. researchgate.netkuleuven.be A surface can be functionalized with biotin (B1667282), and streptavidin, a protein with an extremely high affinity for biotin, can then be bound to the surface. researchgate.net Biomolecules that have been pre-labeled with biotin can then be easily attached to the streptavidin-coated surface. researchgate.net
Other non-covalent strategies include the use of chelated metal ions (e.g., nitrilotriacetic acid-Ni2+ complex) to bind proteins with a polyhistidine tag, and host-guest interactions involving molecules like cyclodextrins. researchgate.net The long alkyl chains of the this compound in a mixed SAM can help to present these recognition elements in an accessible manner, away from the surface, minimizing non-specific interactions. nih.gov
Hexacosane 1 Thiol in Nanomaterials Science and Engineering
Surface Functionalization of Metal Nanoparticles
The thiol group of Hexacosane-1-thiol exhibits a strong affinity for noble metal surfaces, leading to the formation of self-assembled monolayers (SAMs). This characteristic is extensively utilized for the surface functionalization of metal nanoparticles, such as gold and silver, to enhance their stability and tailor their properties for specific applications.
Role of this compound in Gold Nanoparticle (AuNP) Capping and Stabilization
Long-chain alkanethiols like this compound are crucial for capping and stabilizing gold nanoparticles (AuNPs). The synthesis of AuNPs often involves the reduction of a gold precursor in the presence of a capping agent. The thiol group of this compound readily binds to the gold surface, forming a dense, organized monolayer that prevents the nanoparticles from aggregating. researchgate.netrsc.org This stabilization is essential for maintaining the unique size- and shape-dependent optical and electronic properties of AuNPs. mdpi.com The long alkyl chains of the this compound molecules create a hydrophobic barrier, rendering the AuNPs soluble in nonpolar organic solvents. cytodiagnostics.com
The choice of the capping agent and the synthetic conditions can influence the final size of the AuNPs. For instance, the use of longer-chain thiols in certain solvents has been observed to result in the formation of larger nanoparticles. acs.org The stability imparted by the thiol monolayer is critical for the subsequent use of AuNPs in various fields, including catalysis and biomedicine. rsc.orgnih.gov
| Property | Description | Reference |
| Function | Capping and stabilization of gold nanoparticles. | researchgate.netrsc.org |
| Mechanism | Formation of a self-assembled monolayer on the AuNP surface via strong gold-sulfur interaction. | researchgate.net |
| Effect on Solubility | Renders AuNPs soluble in nonpolar organic solvents. | cytodiagnostics.com |
| Influence on Size | Can influence the final nanoparticle size depending on synthetic conditions. | acs.org |
Surface Modification of Silver Nanoparticles (AgNPs) with Long-Chain Thiols
Similar to gold nanoparticles, silver nanoparticles (AgNPs) can be effectively stabilized by surface modification with long-chain thiols like this compound. core.ac.uk The thiol group provides a robust anchor to the silver surface, while the long alkyl chain offers steric stabilization, preventing the nanoparticles from coming into close contact and aggregating. researchgate.net This surface modification is vital for preserving the colloidal stability of AgNPs, particularly in complex environments. clemson.edu
Research has demonstrated a clear correlation between the length of the alkyl chain of the thiol capping agent and the colloidal stability of the resulting nanoparticles. rsc.org Longer alkyl chains, such as the 26-carbon chain of this compound, generally provide enhanced stability. rsc.org This is attributed to the increased van der Waals interactions between the longer chains, which leads to a more densely packed and robust protective layer around the nanoparticle core. This enhanced stability is crucial for preventing aggregation in various solvents and under different environmental conditions. clemson.eduresearchgate.net Studies have shown that nanoparticles capped with longer-chain thiols exhibit greater resistance to oxidative degradation. researchgate.net
| Thiol Chain Length | Effect on Colloidal Stability | Reason | Reference |
| Short | Lower Stability | Weaker van der Waals forces, less dense protective layer. | rsc.org |
| Long (e.g., Hexacosane) | Higher Stability | Stronger van der Waals forces, more compact and robust protective layer. | rsc.orgresearchgate.net |
The surface functionalization of silver nanoparticles with this compound significantly influences their surface chemistry and, consequently, their optoelectronic properties. The formation of a SAM with long-chain thiols alters the local dielectric environment of the nanoparticle surface. This change can affect the surface plasmon resonance (SPR) of the AgNPs, which is responsible for their unique optical characteristics. nih.gov The properties of nanomaterials, including their optical and electronic behavior, are intrinsically linked to their size, shape, and surface chemistry. numberanalytics.com Altering the surface with different ligands can tune these properties for specific applications in fields like optoelectronics and sensing. frontiersin.orgmdpi.comarxiv.org The stability provided by the thiol layer is also critical for maintaining these properties over time and under various conditions. researchgate.net
Fabrication of Thiol-Functionalized Polymer-Based Nanoparticles
Beyond metal nanoparticles, thiol-containing compounds are instrumental in the fabrication of functional polymer-based nanoparticles. These nanoparticles can be designed to have reactive thiol groups on their surface, enabling further chemical modifications.
Synthesis via Aerosol Photopolymerization
Aerosol photopolymerization has emerged as a valuable technique for the one-step synthesis of thiol-functionalized polymer nanoparticles. mdpi.comnih.gov This method involves the atomization of a solution containing monomers, including a thiol-containing monomer, into an aerosol of droplets. vesps2021.net These droplets are then passed through a photoreactor where they are exposed to UV light, initiating polymerization and forming solid nanoparticles. mdpi.comresearchgate.net
This process allows for the creation of spherical, cross-linked poly(thio-ether) nanoparticles with reactive thiol groups on their surface. mdpi.comresearchgate.net The presence of these functional groups opens up possibilities for post-polymerization modification, where other molecules can be attached to the nanoparticle surface through thiol-ene "click" chemistry. researchgate.net The functionality and stoichiometry of the thiol and alkene monomers are critical factors in producing well-defined, individual nanoparticles. mdpi.com This synthesis route offers a straightforward and environmentally friendly approach to producing functional polymer nanoparticles for a range of applications. vesps2021.net
| Parameter | Description | Reference |
| Synthesis Method | Aerosol Photopolymerization. | mdpi.comnih.gov |
| Process | Atomization of monomer solution followed by UV-initiated polymerization in an aerosol state. | vesps2021.netresearchgate.net |
| Resulting Nanoparticles | Spherical, cross-linked poly(thio-ether) nanoparticles with surface thiol groups. | mdpi.comresearchgate.net |
| Key Advantage | Allows for post-polymerization modification via thiol-ene chemistry. | researchgate.net |
Thiol-Ene Photopolymerization in Miniemulsion Systems for Nanoparticle Formation
Thiol-ene photopolymerization carried out in a miniemulsion system is a powerful and versatile technique for fabricating polymer nanoparticles. uni-mainz.de A miniemulsion consists of stabilized, sub-micrometer monomer droplets dispersed in a continuous phase, typically water. researchgate.net Each of these nanodroplets acts as an individual, confined nanoreactor where polymerization occurs, allowing for excellent control over particle size and morphology. uni-mainz.de The polymerization itself is a radical-mediated step-growth reaction between a thiol compound (containing an -SH group) and an alkene compound (containing a C=C double bond). mdpi.commdpi.com This "click" chemistry reaction is known for its high efficiency, rapid rates even at room temperature, and lack of inhibition by oxygen, making it highly suitable for nanoparticle synthesis. mdpi.comnih.gov
The process is initiated by a photoinitiator that, upon exposure to light (typically UV), generates radicals. The reaction proceeds via an alternating sequence of propagation and chain-transfer steps, leading to the formation of a polythioether network. nih.gov The choice of monomers is critical, as the functionality (the number of thiol or ene groups per molecule) dictates the structure of the resulting polymer. Typically, multifunctional thiols and enes are used to produce cross-linked polymer networks, resulting in stable, solid nanoparticles. nih.govmdpi.com
While multifunctional thiols are essential for building the core polymer network, a monofunctional thiol like this compound can be strategically incorporated into the formulation for specific purposes. Due to having only one thiol group, it cannot act as a crosslinker. Instead, it would function as a chain-terminating or chain-transfer agent. This allows for precise control over the molecular weight of the polymer chains within the nanoparticles. Furthermore, the long, hydrophobic 26-carbon alkyl chain of this compound makes it an effective surface-modifying agent. When included in the polymerization, it would preferentially orient at the oil-water interface of the nanodroplet, resulting in nanoparticles with a surface rich in hexacosyl groups. This tailored surface chemistry can be used to control the nanoparticles' dispersibility in various solvents and their interaction with other materials.
The versatility of this method allows for the synthesis of a wide range of functional and responsive nanoparticles by varying the monomer composition. uni-mainz.denih.gov
| Monomer Type | Compound Name | Functionality | Role in Polymerization |
| Dithiol | 2,2'-(Ethylenedioxy)diethanethiol | 2 | Crosslinker |
| Trithiol | Trimethylolpropane tris(3-mercaptopropionate) | 3 | Crosslinker |
| Tetrathiol | Pentaerythritol tetrakis(3-mercaptopropionate) | 4 | Crosslinker |
| Diene | Diallyl adipate | 2 | Monomer |
| Diene | 1,4-Butanediol divinyl ether | 2 | Monomer |
| Triacrylate | Trimethylolpropane triacrylate | 3 | Monomer |
This table presents examples of monomers commonly used in thiol-ene photopolymerization to illustrate the types of compounds involved in forming the polymer nanoparticle core. This compound could be added to these systems as a modifier.
This compound as a Structural Component in Advanced Nanostructures
This compound serves as a fundamental building block in the bottom-up fabrication of advanced nanostructures, primarily through the process of molecular self-assembly. Its molecular structure, featuring a thiol (-SH) headgroup with a strong affinity for noble metals and a long 26-carbon alkyl chain, enables it to form highly ordered, crystalline-like thin films known as self-assembled monolayers (SAMs). mdpi.comsigmaaldrich.com
When a gold substrate is exposed to a dilute solution of this compound, the thiol molecules spontaneously adsorb onto the surface. This process is driven by the formation of a stable, semi-covalent bond between the sulfur atom of the thiol and the gold surface atoms, an interaction with an energy of approximately 45 kcal/mol. sigmaaldrich.com Concurrently, the long hexacosane (B166357) chains align with each other, driven by van der Waals interactions, and typically tilt at an angle of about 30 degrees from the surface normal to maximize these intermolecular forces. sigmaaldrich.comharvard.edu This spontaneous organization results in a dense, well-ordered, and structurally defined monolayer that effectively modifies the surface properties of the gold substrate. mdpi.com
These SAMs are integral components in various nanotechnology applications. They can precisely control the surface chemistry, transforming a hydrophilic gold surface into a highly hydrophobic one. This tunability is crucial in fields like biosensing, where SAMs can be used to prevent non-specific protein adsorption, and in molecular electronics, where they can function as ultrathin dielectric layers or as components of molecular junctions. mdpi.comsigmaaldrich.com
| Property | Description | Typical Value / Observation |
| Binding Group | Thiol (-SH) | Forms a strong, stable bond with gold surfaces. mdpi.com |
| Backbone | 26-carbon alkyl chain (Hexacosyl) | Provides strong van der Waals forces for ordering. sigmaaldrich.com |
| Structure on Au(111) | (√3 × √3)R30° | A common, highly ordered packing arrangement. sigmaaldrich.com |
| Chain Tilt Angle | ~30° from surface normal | Maximizes inter-chain van der Waals interactions. sigmaaldrich.com |
| Monolayer Thickness | Dependent on chain length | For this compound, this is in the nanometer scale (~3-4 nm). |
| Surface Energy | Low | The packed methyl-terminated surface is highly hydrophobic. |
In addition to forming SAMs on planar surfaces, this compound and other long-chain alkanethiols are used as capping ligands to stabilize and passivate the surface of nanoparticles, such as semiconductor quantum dots (QDs). frontiersin.orgutoronto.ca The thiol group binds to the QD surface, preventing aggregation and passivating surface trap states that can quench luminescence. utoronto.caunc.edu The long alkyl chain provides solubility in non-polar organic solvents and creates a physical barrier, enhancing the colloidal stability and optical properties of the nanostructures. unc.edu This role as a surface ligand is critical for the practical application of quantum dots in displays, lighting, and biomedical imaging.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the following topics as they pertain specifically to this compound:
Fabrication of Components for Molecular Electronics , including the construction of metal-molecule-metal junctions and the engineering of interfacial electronic properties.
Development of Advanced Sensor Platforms , including its integration into biosensor architectures and strategies for minimizing non-specific adsorption.
Protective Coatings and Interfacial Control .
General principles and research on other long-chain alkanethiols could provide a hypothetical framework for the potential behavior of this compound. However, without direct experimental evidence and peer-reviewed research on this specific compound, any such discussion would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.
We recommend consulting specialized research databases or chemical literature archives for any niche or emerging studies that may not be widely indexed by public search engines. Should specific research on the applications of this compound become available, this topic could be revisited.
Applications of Hexacosane 1 Thiol in Advanced Functional Materials
Protective Coatings and Interfacial Control
Role in Corrosion Prevention
The primary mechanism by which Hexacosane-1-thiol protects against corrosion is by forming a compact, hydrophobic barrier on the metal surface. researchgate.netutexas.edu This self-assembled monolayer acts as a physical shield, blocking the transport of water, oxygen, and other corrosive agents to the metal- M.E. Vela, R.C. Salvarezza Langmuir, 17, 2483(2001). northwestern.edu The effectiveness of alkanethiol SAMs in corrosion prevention is directly related to the length of the alkyl chain. utexas.edu
Longer chains, such as the 26-carbon backbone of this compound, lead to stronger van der Waals forces between adjacent molecules. This enhanced intermolecular interaction results in a more densely packed, ordered, and stable film with fewer defects. sigmaaldrich.comuchicago.edu Research has consistently shown that thicker SAMs formed by longer-chain alkanethiols provide superior protection against oxidation and corrosion compared to their shorter-chain counterparts. researchgate.netutexas.edu For instance, studies on copper and gold have demonstrated that corrosion resistance increases as the number of methylene (B1212753) units in the alkanethiol chain increases. researchgate.netutexas.edu This is because the denser film more effectively screens the metal from the corrosive environment. utexas.edu
The inhibition efficiency of alkanethiol SAMs can be remarkably high, with some studies on brass reporting efficiencies up to 99.4%. researchgate.net While specific data for this compound is not extensively published, the established trend strongly suggests that its exceptionally long chain would yield a highly effective and durable protective layer against corrosion on various metals, including copper, gold, and their alloys. researchgate.netutexas.edumdpi.com
Table 1: Influence of Alkanethiol Chain Length on Corrosion Protection Properties
| Feature | Short-Chain Alkanethiols (e.g., < C10) | Long-Chain Alkanethiols (e.g., > C16) | Inferred Properties for this compound (C26) |
|---|---|---|---|
| Monolayer Packing Density | Lower | Higher | Very High |
| Film Order and Crystallinity | Less Ordered | Highly Ordered, Crystalline-like | Exceptionally High Order |
| Intermolecular van der Waals Forces | Weaker | Stronger | Very Strong |
| Corrosion Inhibition Efficiency | Moderate | High | Very High |
| Durability of Protective Film | Lower | Higher | Very High |
Enhancement of Tribological Characteristics of Surfaces
The same structural properties that make this compound an excellent corrosion inhibitor also contribute to its ability to enhance the tribological characteristics of surfaces, namely reducing friction and wear. researchgate.net When applied as a SAM, this compound creates a low-friction surface, a principle widely applied in boundary lubrication. researchgate.netresearchgate.net
Organic friction modifiers, a class of lubricant additives, function by adsorbing onto metal surfaces to form incompressible monolayers that prevent direct contact between rubbing surfaces, thereby reducing friction and wear. wikipedia.orgdevelub.com this compound SAMs function in a similar manner. The long, straight 26-carbon chains align themselves perpendicular to the surface, creating a dense, brush-like layer. sigmaaldrich.com The strong lateral van der Waals interactions ensure the formation of a robust and stable film that can withstand shear forces. researchgate.net
This highly ordered molecular layer serves as a lubricant at the nanoscale, minimizing asperity contact and allowing for smoother relative motion between surfaces. The terminal methyl (-CH3) groups of the hexacosane (B166357) chains form a low-energy, non-polar surface that exhibits low adhesion and friction. The ability of long-chain alkanethiols to self-assemble into well-defined surfaces makes them ideal model systems for studying lubrication. researchgate.net The long chain of this compound is expected to provide a thicker, more durable lubricating film compared to shorter-chain thiols, leading to a significant reduction in the coefficient of friction and improved wear resistance. researchgate.netdevelub.com
Table 2: Relationship Between Alkanethiol Structure and Tribological Performance
| Structural Property | Influence on SAM | Tribological Consequence |
|---|---|---|
| Long Alkyl Chain (C26) | Increases film thickness and strength of van der Waals interactions. | Forms a thicker, more durable lubricating film. |
| High Packing Density | Creates a compact, quasi-crystalline monolayer with few defects. | Provides a robust barrier against wear and asperity contact. |
| Molecular Order | Aligned, perpendicular orientation of molecules. | Ensures a smooth, uniform surface for low-friction sliding. |
| Terminal Methyl Groups | Forms a low-energy, hydrophobic outer surface. | Reduces adhesion and shear resistance between surfaces. |
Spectroscopic and Microscopic Characterization of Hexacosane 1 Thiol Systems
Vibrational Spectroscopy for Molecular Structure and Conformation
Vibrational spectroscopy techniques are indispensable for probing the molecular structure and conformational order of hexacosane-1-thiol SAMs. By analyzing the vibrational modes of the constituent molecules, researchers can deduce information about the orientation and packing of the alkyl chains.
Reflection Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection Absorption Spectroscopy (IRRAS), is a highly sensitive technique for characterizing the structure of SAMs on metal surfaces. platypustech.com In RAIRS, p-polarized infrared light is reflected off a metal substrate at a high angle of incidence, enhancing the absorption signal of molecules oriented perpendicular to the surface. platypustech.com This surface selection rule makes RAIRS particularly well-suited for studying the conformational order of the long alkyl chains in this compound SAMs.
Studies on alkanethiol SAMs on various metals, including gold and palladium, have demonstrated that the positions of the methylene (B1212753) (CH₂) stretching vibrations are indicative of the conformational order of the alkyl chains. For well-ordered, all-trans, crystalline-like SAMs, the asymmetric (d⁻) and symmetric (d⁺) methylene stretching modes appear at approximately 2918 cm⁻¹ and 2850 cm⁻¹, respectively. harvard.edu A shift to higher wavenumbers suggests a more disordered, liquid-like conformation with a higher prevalence of gauche defects. harvard.edu
For long-chain alkanethiols like this compound, RAIRS data often reveals a high degree of conformational order, with the alkyl chains adopting a predominantly all-trans configuration. harvard.edu The intensity and dichroism of the methylene and methyl stretching modes can provide information on the average tilt angle of the alkyl chains with respect to the surface normal. harvard.edu For instance, in well-organized alkanethiol SAMs on palladium, the average tilt angle has been estimated to be around 14-18° from the surface normal. harvard.edu
Table 1: Characteristic RAIRS Frequencies for Alkanethiol SAMs
| Vibrational Mode | Frequency (cm⁻¹) (Ordered) | Frequency (cm⁻¹) (Disordered) | Assignment |
| νₐ(CH₂) | ~2918 | >2920 | Asymmetric CH₂ Stretch |
| νₛ(CH₂) | ~2850 | >2852 | Symmetric CH₂ Stretch |
| νₐ(CH₃) | ~2965 | ~2965 | Asymmetric CH₃ Stretch |
| νₛ(CH₃) | ~2878 | ~2878 | Symmetric CH₃ Stretch |
Note: The exact frequencies can vary slightly depending on the substrate and specific experimental conditions.
Raman spectroscopy offers a complementary vibrational spectroscopy technique for characterizing surface-bound thiols. While standard Raman spectroscopy can be used, Surface-Enhanced Raman Spectroscopy (SERS) is often employed to amplify the signal from the monolayer. SERS utilizes the localized surface plasmon resonance of nanostructured metal substrates (typically gold or silver) to dramatically enhance the Raman scattering intensity of adsorbed molecules.
A key area of investigation using Raman spectroscopy is the protonation state of the thiol group upon adsorption to the metal surface. rsc.org It is generally accepted that the thiol proton dissociates, and a thiolate species is formed, which covalently bonds to the metal surface. Raman studies can provide evidence for this by observing the disappearance of the S-H stretching mode, typically found around 2570 cm⁻¹. However, detecting this can be challenging due to the weak Raman scattering cross-section of the S-H bond.
A more robust method involves isotopic labeling. rsc.org By deuterating the thiol proton (S-D), a significant shift in the vibrational frequency is expected. The C-S stretching vibration, typically observed in the 600-750 cm⁻¹ region, is also sensitive to the formation of the thiolate bond and the conformation of the alkyl chain. In well-ordered SAMs, the C-S stretch often appears as a single, sharp peak, indicating a uniform bonding environment. Studies on various alkanethiols have shown that shifts in the C-S vibration upon deuteration can confirm the presence of a protonated thiol. rsc.org Conversely, the absence of such a shift in SERS spectra of alkanethiol SAMs on nanoparticles suggests complete deprotonation. rsc.org
Electron Spectroscopy for Surface Composition and Bonding
Electron spectroscopy techniques provide quantitative information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface.
X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides information on the elemental composition and chemical states of the species present in the this compound SAM. carleton.edu The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment. carleton.edu
For a this compound SAM on a gold substrate, XPS survey scans would reveal the presence of carbon, sulfur, and gold. High-resolution scans of the individual elemental regions provide more detailed information.
The C 1s spectrum of a this compound SAM is typically dominated by a large peak around 285.0 eV, corresponding to the hydrocarbon backbone (C-C, C-H). kombyonyx.com A smaller, slightly shifted component may be observed for the carbon atom alpha to the sulfur (C-S).
The S 2p spectrum is particularly informative for confirming the covalent attachment of the thiol to the substrate. The spectrum consists of a spin-orbit doublet, S 2p₃/₂ and S 2p₁/₂, with a fixed separation of approximately 1.18 eV and an area ratio of 2:1. harvard.edu For a thiolate species bonded to gold or palladium, the S 2p₃/₂ peak typically appears at a binding energy of around 162 eV. harvard.edukombyonyx.com The presence of unbound thiol or disulfide species would result in peaks at higher binding energies, around 164 eV. kombyonyx.com Oxidation of the sulfur to species like sulfinates or sulfonates would lead to significant shifts to even higher binding energies (around 168 eV). kombyonyx.com
Table 2: Typical XPS Binding Energies for this compound SAMs on Gold
| Element | Core Level | Binding Energy (eV) | Assignment |
| Carbon | C 1s | ~285.0 | Aliphatic carbon (C-C, C-H) |
| Sulfur | S 2p₃/₂ | ~162.0 | Thiolate (S-Au) |
| Sulfur | S 2p₁/₂ | ~163.2 | Thiolate (S-Au) |
| Gold | Au 4f₇/₂ | ~84.0 | Metallic Gold (Substrate) |
| Gold | Au 4f₅/₂ | ~87.7 | Metallic Gold (Substrate) |
Note: Binding energies can be influenced by the substrate, referencing method, and instrument calibration.
Scanning Probe Microscopy for Nanoscale Morphology and Molecular Arrangement
Scanning probe microscopy techniques allow for the direct visualization of surfaces at the nanometer and even atomic scale, providing unparalleled insight into the morphology and molecular packing of this compound SAMs.
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging the surface of conductive materials with atomic resolution. beilstein-journals.org It operates by scanning a sharp metallic tip over the surface while maintaining a small bias voltage between the tip and the sample. The resulting tunneling current is extremely sensitive to the tip-sample distance, allowing for the generation of a topographical map of the surface. it.pt
STM has been instrumental in revealing the detailed molecular arrangement of alkanethiol SAMs on gold and other substrates. it.pt High-resolution STM images of well-ordered this compound SAMs can resolve the individual molecules, revealing their packing structure. Alkanethiols on Au(111) typically form a (√3 × √3)R30° commensurate overlayer, although other packing arrangements can occur.
STM can also visualize defects within the monolayer, such as domain boundaries, pinholes, and vacancy islands (depressions corresponding to a single atomic layer of the substrate). it.pt The formation and characteristics of these monolayers can be highly dependent on preparation conditions like the solvent, concentration, and adsorption time. it.pt For instance, longer adsorption times can lead to the formation of larger, more organized domains. it.pt By analyzing STM images, researchers can determine lattice parameters, domain sizes, and the nature and density of defects, providing a comprehensive picture of the monolayer's structural quality.
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides nanoscale resolution imaging and can measure various surface properties. nist.govtrigenotoul.com It is indispensable for characterizing the surface of self-assembled monolayers of long-chain alkanethiols like this compound.
Surface Topography: AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. nist.gov Topographical images are generated by monitoring the cantilever's deflection, revealing the surface structure with high spatial resolution. nist.gov For this compound SAMs, typically formed on a gold substrate, AFM can visualize the monolayer's quality and organization. Studies on long-chain alkanethiols show that they form well-ordered, crystalline-like structures. harvard.edu AFM imaging can identify the grain size of the underlying substrate and the presence of defects in the monolayer, such as pinholes or domain boundaries. harvard.eduresearchgate.net The technique provides quantitative data on surface roughness, which is typically very low for well-formed SAMs. sciopen.com
Mechanical Properties: Beyond imaging, AFM can probe the nanomechanical properties of the monolayer through modes like force-distance spectroscopy. parksystems.comparksystems.com In this mode, the tip is pushed into and retracted from the surface, and the cantilever's deflection is recorded as a function of the tip-sample distance. From these force curves, properties such as adhesion, stiffness, and elastic modulus can be extracted. parksystems.combruker.com For a this compound monolayer, the adhesion force measurements can provide insight into the nature of the terminal methyl groups of the alkyl chains. Nanoscale friction measurements (Lateral Force Microscopy) can also distinguish between different surface chemistries and the degree of molecular order. trigenotoul.com Research on various thiolated SAMs demonstrates that bimodal AFM can quantitatively measure surface elasticity, which correlates with molecular ordering and ligand length. rsc.org
AFM Characterization of Alkanethiol SAMs
| Parameter | Information Obtained | Relevance to this compound SAMs |
|---|---|---|
| Topography | High-resolution surface image, molecular packing, defect identification (pinholes, domain boundaries). researchgate.net | Confirms the formation of a smooth, ordered monolayer and assesses its quality. |
| Roughness | Quantitative measure of surface height variations (e.g., RMS roughness). sciopen.com | A low roughness value indicates a uniform and well-packed monolayer. |
| Adhesion Force | Interaction force between the AFM tip and the monolayer surface upon retraction. parksystems.com | Characterizes the surface energy and chemical termination (methyl groups). |
| Elastic Modulus | Stiffness and elastic deformation properties of the monolayer. bruker.com | Provides insight into the packing density and intermolecular van der Waals forces. |
| Friction | Lateral forces on the tip as it scans the surface. trigenotoul.com | Sensitive to the chemical nature and structural order of the monolayer. |
Quantitative Analytical Techniques
Optical Ellipsometry for Film Thickness and Optical Anisotropy
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. ipfdd.demdpi.com The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. mdpi.com
For this compound self-assembled monolayers, ellipsometry is a standard method for accurately measuring the average film thickness. bruker.com The formation of well-ordered SAMs from long-chain alkanethiols, including this compound, has been confirmed using ellipsometry in conjunction with other techniques. harvard.edu The thickness of an alkanethiol SAM is directly related to the length of the alkyl chain and its average tilt angle relative to the surface normal. For a fully extended this compound molecule, the calculated length is significant, and the measured ellipsometric thickness allows for the determination of the molecular tilt, which is typically around 30° from the surface normal for well-packed monolayers on gold. sigmaaldrich.com Studies on a homologous series of alkanethiols show that the ellipsometric thickness increases linearly with the number of carbon atoms in the alkyl chain, confirming the formation of organized, densely packed structures. uh.edu
Illustrative Ellipsometric Thickness of Alkanethiol SAMs on Gold
| Alkanethiol | Number of Carbons (n) | Expected Ellipsometric Thickness (Å) |
|---|---|---|
| Dodecane-1-thiol | 12 | ~15 |
| Hexadecane-1-thiol | 16 | ~21 |
| Octadecane-1-thiol | 18 | ~24 |
| This compound | 26 | ~35 (estimated) |
Contact Angle Measurements for Surface Wettability and Energy
Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. temple.edu It provides quantitative data on the contact angle, which can be used to calculate the surface free energy of the material. The measurement involves placing a droplet of a liquid (commonly water) on the surface and measuring the angle formed at the three-phase (solid-liquid-gas) interface. temple.edu
For a this compound SAM, the surface is terminated by a dense layer of methyl (–CH₃) groups. This creates a low-energy, non-polar, and hydrophobic surface, which is characterized by a high static contact angle with water, typically exceeding 110°. uh.edu Dynamic contact angles (advancing and receding) are also measured to assess the chemical homogeneity and roughness of the surface. A small difference between the advancing (θₐ) and receding (θᵣ) angles, known as contact angle hysteresis, is indicative of a highly ordered and smooth monolayer. uh.edu Studies on various alkanethiols confirm that longer chains, which lead to more crystalline and well-ordered SAMs, exhibit high water contact angles and low hysteresis. harvard.edu
Typical Water Contact Angle Data for Long-Chain Alkanethiol SAMs on Gold
| SAM Surface | Advancing Angle (θₐ) | Receding Angle (θᵣ) | Hysteresis (θₐ - θᵣ) | Surface Character |
|---|---|---|---|---|
| Bare Gold (clean) | < 50° | Variable | High | Hydrophilic, High Energy |
| Long-Chain Alkanethiol (e.g., C₁₈H₃₇SH) | ~112° uh.edu | ~100° uh.edu | ~12° uh.edu | Hydrophobic, Low Energy, Ordered |
| This compound | >112° (expected) | >100° (expected) | Low (<15°) | Highly Hydrophobic, Very Low Energy, Highly Ordered |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Ligand Density Quantification on Nanoparticles
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at trace concentrations. researchgate.net It is a powerful tool for the quantitative elemental analysis of nanoparticles. nih.gov When nanoparticles, such as gold nanoparticles (AuNPs), are functionalized with this compound, ICP-MS can be used to determine the ligand density on the nanoparticle surface. nih.gov
The methodology involves completely digesting the functionalized nanoparticles to break them down into their constituent atoms. psu.edu The ICP-MS then measures the mass concentrations of gold (from the nanoparticle core) and sulfur (from the thiol group of the ligand). nih.gov Since each this compound molecule contains one sulfur atom, the molar ratio of gold to sulfur (Au/S) can be accurately determined. nih.gov
By combining the Au/S ratio with the average nanoparticle diameter (typically determined by Transmission Electron Microscopy, TEM), the number of ligands per nanoparticle and, consequently, the ligand density (number of ligands per unit of surface area, e.g., molecules/nm²) can be calculated. nih.govnih.gov Research on various alkanethiols has shown that the ligand packing density on AuNPs is dependent on the length of the alkyl chain; specifically, the density tends to decrease as the chain length increases. nih.govnih.gov This is attributed to the larger volume occupied by longer chains, which creates greater steric hindrance and prevents the dense packing seen with shorter thiols. Therefore, nanoparticles coated with the very long this compound would be expected to have a lower ligand density compared to those coated with shorter alkanethiols.
Ligand Density on Gold Nanoparticles as a Function of Alkanethiol Chain Length
| Thiol Ligand | Ligand Chain Length (nm) | Ligand Density (molecules/nm²) |
|---|---|---|
| Mercaptopropionic acid | 0.68 | 6.3 nih.gov |
| Mercaptohexanoic acid | 1.06 | 5.8 nih.gov |
| Mercaptoundecanoic acid | 1.70 | 5.0 nih.gov |
| Mercapto-(PEG)₇-acid | 3.52 | 4.3 nih.gov |
| This compound | ~3.6 | ~4.2 (estimated) |
Theoretical and Computational Investigations of Hexacosane 1 Thiol Systems
Molecular Dynamics Simulations for Self-Assembly Dynamics and Structure Evolution
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems. For hexacosane-1-thiol, MD simulations elucidate the intricate process of self-assembly, tracking the evolution of molecular arrangement from a disordered state to a highly structured monolayer on a substrate.
The self-assembly process is driven by two primary interactions: the strong affinity of the sulfur headgroup for a metal substrate (like gold) and the collective van der Waals forces between the long alkyl chains. Simulations show that upon introduction to a substrate, this compound molecules, initially in a disordered, liquid-like or physisorbed state, begin to chemisorb onto the surface via their thiol headgroups. researchgate.net This initial chemisorption is followed by a crucial organizational phase. The long C26 alkyl chains, driven by stabilizing van der Waals interactions, cooperatively transition from a lying-down orientation to a more upright, tilted conformation. researchgate.net This process leads to the formation of densely packed, ordered domains characteristic of high-quality SAMs. researchgate.netpusan.ac.kr
The dynamics of this structural evolution are highly dependent on the length of the alkyl chain. Longer chains, such as hexacosane (B166357), exhibit stronger intermolecular van der Waals forces, which promotes the formation of more crystalline and thermally stable monolayers compared to their shorter-chain counterparts. uchicago.eduacs.org MD simulations reveal that these strong interactions in long-chain thiols lead to a lower density of conformational defects (like gauche defects) and a more uniform, ordered structure. acs.org The simulations can capture the formation of nanoscale islands that coalesce over time, the healing of defects within the monolayer, and the final equilibrium structure, characterized by specific tilt and twist angles of the alkyl chains. researchgate.netresearchgate.net
| Parameter | Description | Typical Finding for Long-Chain Thiols |
|---|---|---|
| Force Field | A set of potential energy functions and parameters used to describe the interactions between atoms. | Often a combination of classical force fields (e.g., OPLS, CHARMM) for the alkyl chain and custom potentials for the sulfur-metal interaction derived from quantum calculations. uoc.grpolito.it |
| Tilt Angle (θ) | The angle of the molecular axis with respect to the surface normal. | Typically around 30° for long-chain alkanethiols on Au(111) to maximize van der Waals interactions. acs.org |
| Assembly Time | The simulated time required for molecules to transition from a disordered state to an ordered monolayer. | Can range from nanoseconds to microseconds, depending on initial conditions and system size. researchgate.net |
| Structural Defects | Deviations from a perfect crystalline lattice, such as gauche defects, grain boundaries, and vacancies (etch pits). | Longer chains like this compound exhibit fewer gauche defects and greater thermal stability. acs.org |
Density Functional Theory (DFT) Studies of Thiol-Substrate Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for accurately modeling the interaction between the thiol headgroup of this compound and the atoms of a metal substrate, providing fundamental insights into the nature of the crucial sulfur-metal bond.
DFT calculations are essential for determining the most energetically favorable binding sites for the thiolates on the substrate surface. For the widely studied gold (Au(111)) surface, DFT studies consistently show that the three-fold hollow sites (both fcc and hcp) are energetically preferred over bridge and on-top sites. roaldhoffmann.com This preference is critical as it dictates the fundamental packing geometry and lattice structure of the resulting monolayer. rsc.org Furthermore, DFT is used to calculate the binding energy of the thiol to the surface, which for alkanethiols on gold is a strong chemisorption interaction. researchgate.net These calculations can also reveal subtle but important effects such as surface reconstruction of the substrate upon thiol adsorption and the role of gold adatoms in stabilizing the monolayer structure. researchgate.netrsc.org
Quantum mechanical modeling provides a detailed picture of the orbital interactions that constitute the sulfur-metal bond. Analysis of the electronic structure reveals that the bond is not a simple covalent linkage but involves a complex interplay of different orbitals. roaldhoffmann.com
For a thiol bonded to a gold surface, the interaction is dominated by the overlap between the sulfur's p-orbitals and the gold's d- and s-bands. roaldhoffmann.com The nature of this interaction depends on the binding site:
On-top site: The bonding is primarily of a σ-type character. roaldhoffmann.com
Bridge and Hollow sites: Both σ- and π-type orbital interactions play a significant role in the bonding. roaldhoffmann.com
These quantum mechanical models explain the geometric arrangement of the headgroup, such as the S-C bond orientation relative to the surface. For instance, models show that the S-C bond tends to be tilted in on-top and bridge sites, but more vertically oriented in the preferred hollow sites. roaldhoffmann.com This fundamental understanding of the S-Au bond is crucial for developing accurate classical force fields used in large-scale MD simulations. uoc.grresearchgate.net
While the thiol-substrate bond anchors the molecules, the structure and stability of the monolayer formed by long-chain alkanethiols like this compound are dominated by intermolecular forces. The primary contributors are the van der Waals interactions between the lengthy hydrocarbon chains. uchicago.eduaip.org
Simulations demonstrate that these attractive forces are cumulative, increasing significantly with chain length. For this compound, the 26-carbon chain provides a large surface area for interaction with neighboring molecules. This strong lateral interaction is what drives the molecules to pack closely together in a quasi-crystalline arrangement. acs.orgaip.org Computational models show that these packing forces are responsible for:
High Structural Order: Minimizing the system's energy by forcing the alkyl chains into a straight, all-trans conformation and aligning them parallel to one another. acs.org
Increased Thermal Stability: The strong collective forces in long-chain SAMs mean that more thermal energy is required to introduce disorder (gauche defects) or to cause desorption, making them more robust than short-chain SAMs. acs.org
Error Correction: During the self-assembly process, these forces can help to "squeeze out" misaligned molecules or correct packing defects, leading to a higher quality monolayer over time.
Conformational Analysis of Long Alkanethiol Chains in Organized Monolayers
The long alkyl chain of this compound is not a rigid rod but possesses conformational flexibility. Theoretical analysis is used to determine the preferred conformation of these chains within the tightly packed environment of a SAM.
For long-chain alkanethiols at room temperature, the energetically favored conformation is overwhelmingly the all-trans (anti) state, where the carbon atoms form a planar zigzag structure. acs.orgacs.orgharvard.edu This conformation allows for the closest possible packing of adjacent chains, thereby maximizing the stabilizing van der Waals interactions. Deviations from this ideal state occur in the form of gauche defects, which represent a rotation around a C-C bond. These defects create kinks in the chain, reducing the packing efficiency and introducing disorder into the monolayer. acs.org
| Property | Description | Typical Value/State for this compound |
|---|---|---|
| Chain Conformation | The spatial arrangement of the carbon backbone. | Predominantly all-trans, leading to a quasi-crystalline structure. harvard.edu |
| Gauche Defect Density | The frequency of non-trans C-C bond rotations. | Low at room temperature, concentrated near the chain terminus. acs.org |
| Tilt Angle (θ) | The angle of the molecular axis with respect to the surface normal. | ~14-18° on Palladium, ~30° on Gold(111). acs.orgharvard.edu |
| Twist Angle (φ) | The rotation of the zigzag plane of the carbon backbone around the molecular axis. | Dependent on the specific packing arrangement and substrate lattice. acs.orgharvard.edu |
Predictive Modeling for Rational Design of this compound Based Materials
The insights gained from MD and DFT simulations form the basis for predictive modeling, enabling the rational design of materials based on this compound with tailored properties. By understanding the fundamental relationships between molecular structure and macroscopic function, researchers can computationally design and screen SAMs for specific applications.
For example, the thickness of the monolayer is directly controlled by the chain length (approximately 2.5 nm for a tilted C26 chain), which is a critical parameter in applications like molecular electronics and nano-insulation. The high packing density and conformational order of this compound SAMs, as predicted by simulations, result in robust barrier layers that can protect underlying substrates from corrosion or serve as high-quality dielectric films. uchicago.edu
Predictive modeling allows for the exploration of "what if" scenarios without the need for extensive experimentation. This includes:
Surface Energy and Wettability: Simulating the interface between a this compound SAM and a solvent can predict contact angles and surface energy. By computationally modifying the terminal group of the thiol, one could design surfaces with specific hydrophobic or hydrophilic properties.
Frictional Properties: MD simulations can model the response of the SAM to an applied shear force, providing insights into its tribological and lubricating properties.
Mixed Monolayers: Models can predict the phase behavior and domain formation in SAMs composed of this compound mixed with other molecules (e.g., shorter thiols or those with different end-groups), guiding the creation of complex, patterned surfaces.
By combining quantum mechanical calculations for bond interactions with classical simulations for large-scale assembly, a multi-scale modeling approach provides a powerful predictive framework for designing and optimizing this compound based materials for advanced technological applications. uoc.grresearchgate.net
Future Directions and Emerging Research Avenues for Hexacosane 1 Thiol
Exploration of Advanced Self-Assembly Architectures and Hierarchical Structures
The next frontier for hexacosane-1-thiol research involves transcending traditional, uniform self-assembled monolayers to create more intricate and functional architectures. Future work will focus on developing hierarchical structures where the molecular-level ordering of this compound SAMs serves as a foundation for larger, more complex multi-dimensional constructs. This involves leveraging advanced fabrication techniques and co-assembly strategies.
Key research directions include:
Multi-component SAMs: Creating mixed monolayers by co-assembling this compound with other functional molecules, such as those bearing specific recognition sites, electronic moieties, or different chain lengths. This allows for the creation of surfaces with patterned chemical domains at the nanoscale. nih.gov
Supramolecular Assembly: Using non-covalent interactions, such as hydrogen bonding or host-guest chemistry, to build layers on top of the initial this compound SAM. researchgate.net This enables the construction of three-dimensional assemblies with programmable order and function.
Template-Directed Assembly: Employing techniques like nanosphere lithography or dip-pen nanolithography in conjunction with this compound assembly to generate spatially ordered patterns on a surface. These patterned SAMs can act as templates for the selective deposition of nanoparticles, proteins, or other materials.
These advanced architectures are crucial for developing next-generation sensors, electronic devices, and platforms for studying biological interactions at the nanoscale.
Integration of this compound into Multifunctional Hybrid Material Systems
The integration of this compound SAMs into hybrid materials is a rapidly emerging field aimed at combining the distinct properties of organic monolayers with those of inorganic or polymeric materials. The long alkyl chain of this compound provides a highly effective dielectric and barrier layer, which can be synergistic with the electronic, optical, or catalytic properties of other components.
Future research will likely focus on several key areas of hybrid systems:
Nanoparticle Functionalization: Using this compound to passivate the surface of nanoparticles (e.g., gold, silver, quantum dots). nih.govresearchgate.net The SAM not only stabilizes the nanoparticles against aggregation but also controls their solubility and interfacial interactions, which is critical for their application in catalysis, sensing, and biomedical imaging.
Polymer-SAM Composites: Creating layered materials where a this compound SAM acts as a pristine interface between a metal substrate and a polymer overlayer. This can improve the adhesion and performance of polymer coatings used for corrosion protection or in electronic devices. mdpi.com
Thermoelectric Hybrid Materials: Incorporating SAMs into hybrid systems to enhance thermoelectric properties for applications like self-powered sensors. tum.de
The development of these hybrid systems depends on a deep understanding of the interactions at the organic-inorganic interface, ensuring that the properties of each component are enhanced rather than compromised.
Table 1: Potential Hybrid Systems Incorporating this compound
| Hybrid Component | Interfacing Role of this compound | Resulting Functionality | Potential Application |
|---|---|---|---|
| Gold Nanoparticles | Surface passivation and stabilization | Controlled plasmonics, enhanced stability | Biosensing, Drug Delivery |
| Quantum Dots | Dielectric insulation, surface passivation | Improved photoluminescence, reduced blinking | Optical Displays, Bio-imaging |
| Conductive Polymers | Adhesion promotion, charge injection barrier | Enhanced device stability and performance | Organic Electronics (OLEDs, OFETs) |
Tailored Surface Properties for Highly Specific Interfacial Interactions
A significant advantage of self-assembled monolayers is the ability to precisely control the chemistry of a surface. sigmaaldrich.com While this compound itself presents a simple methyl-terminated surface, future research will focus on strategies to create highly specific and responsive interfaces based on this robust platform. This involves fine-tuning the packing density, defectiveness, and terminal group chemistry of the monolayer.
Emerging strategies include:
Mixed Monolayer Gradients: Fabricating surfaces with a continuous gradient in the ratio of this compound to a functionalized thiol. mdpi.com This allows for high-throughput screening of how subtle changes in surface chemistry affect protein adsorption, cell adhesion, or wetting properties. mdpi.com
Defect Engineering: Intentionally creating and controlling defects within the SAM. While often seen as undesirable, controlled defects can serve as active sites for selective binding or as gates for molecular transport across the monolayer.
Switchable Surfaces: Integrating molecules into a this compound matrix that can change their conformation or chemical state in response to external stimuli like light, pH, or an electric field. This would allow for the dynamic control of surface properties such as adhesion and wettability. uni-tuebingen.de
These tailored surfaces are essential for applications requiring high specificity, such as in biosensors designed to detect a single type of molecule, or in "smart" materials that can adapt to their environment.
Development of Novel and Sustainable Synthetic Pathways
While effective, traditional methods for synthesizing long-chain alkanethiols can involve harsh reagents and generate significant waste. A key future direction is the development of greener, more sustainable, and efficient synthetic routes for this compound and related compounds. rasayanjournal.co.in This aligns with the broader push in the chemical industry towards environmentally benign processes.
Research in this area is expected to pursue several approaches:
Catalytic Thiolation: Exploring new catalysts for the direct addition of hydrogen sulfide (B99878) (H₂S) or other sulfur sources across the double bond of a precursor alkene (e.g., 1-hexacosene). ias.ac.in This could offer a more atom-economical route compared to traditional methods involving alkyl halides.
Renewable Feedstocks: Investigating pathways that start from renewable bio-based sources rather than petroleum-based feedstocks. While challenging for very long alkyl chains, this remains a long-term goal for sustainable chemistry.
Flow Chemistry: Utilizing microreactor or flow chemistry systems for the synthesis. These systems can offer improved safety, higher yields, and reduced waste by allowing for precise control over reaction conditions and minimizing the use of excess reagents.
Table 2: Comparison of Synthetic Approaches for Long-Chain Thiols
| Synthetic Method | Typical Precursors | Advantages | Challenges & Research Focus |
|---|---|---|---|
| Alkyl Halide + NaSH | Long-chain alkyl bromides/iodides | Well-established, reliable | Use of hazardous reagents, potential for side reactions (sulfide formation) rsc.orgresearchgate.net |
| Thioacetate Deprotection | Long-chain alkyl halides, thioacetic acid | Good yields, avoids direct handling of NaSH | Requires an additional deprotection step ias.ac.in |
| Acid-Catalyzed Alkene Thiolation | Long-chain alkenes, H₂S | High atom economy, direct conversion | Requires specialized equipment for handling H₂S, catalyst development needed for high selectivity ias.ac.in |
Enhanced Computational Modeling for High-Throughput Predictive Design
As the complexity of the desired architectures and hybrid systems increases, a purely experimental trial-and-error approach becomes inefficient. Enhanced computational modeling and simulation will be indispensable for accelerating the design and discovery of new materials and applications based on this compound.
Future computational efforts will be directed towards:
Molecular Dynamics (MD) Simulations: Performing large-scale MD simulations to predict the structure, stability, and phase behavior of complex, multi-component SAMs. inrim.it These simulations can reveal how factors like chain length mismatch or terminal group interactions influence the final monolayer structure. inrim.it
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately model the electronic structure of the thiol-gold interface and predict how the SAM affects the work function and charge transport properties of the underlying substrate. inrim.it
Machine Learning and AI: Employing machine learning algorithms trained on experimental and computational data to predict the properties of novel SAM compositions. mdpi.com This can enable high-throughput virtual screening of thousands of potential candidates to identify the most promising ones for a specific application, such as corrosion resistance or biocompatibility. mdpi.com
Multiscale Modeling: Combining different computational techniques to bridge the gap between molecular-level interactions and macroscopic material properties. For example, using DFT to parameterize a force field for an MD simulation, the output of which is then used in a finite element model to predict the mechanical behavior of a coated device.
These predictive design capabilities will significantly reduce experimental costs and time, allowing researchers to focus their efforts on the most promising systems and accelerate the innovation cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
